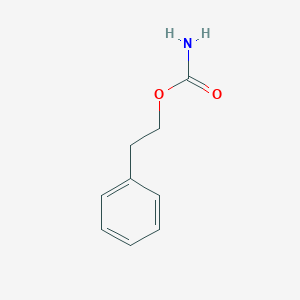

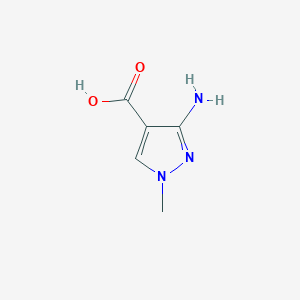

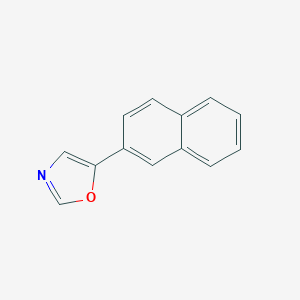

5-(Naphthalen-2-yl)-1,3-oxazole

描述

Synthesis Analysis

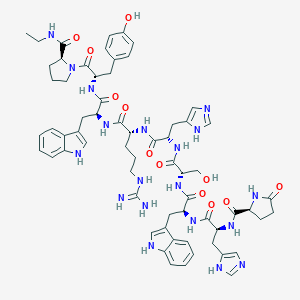

The synthesis of naphthoxazole derivatives typically involves the formation of intermediate compounds that are further reacted to produce the desired oxazole ring-containing structures. For instance, one study describes the synthesis of fluorescent naphthoxazole derivatives by coupling an intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride, followed by reduction. This intermediate is itself synthesized from 3-hydroxynaphthalene-2-carboxylic acid and 2-amino phenol using PCl3 in chlorobenzene at elevated temperatures . Such synthetic routes are indicative of the methods that might be employed to synthesize "5-(Naphthalen-2-yl)-1,3-oxazole".

Molecular Structure Analysis

The molecular structure of naphthoxazole derivatives is characterized by the orientation of the oxazole ring with respect to the naphthalene ring system. For example, in one study, the oxazole and thiophene rings are oriented at specific dihedral angles to the naphthalene ring system, with weak intramolecular C—H⋯N hydrogen bonding linking the oxazole N atom to the naphthalene group . Such structural details are crucial for understanding the molecular conformation and potential reactivity of "5-(Naphthalen-2-yl)-1,3-oxazole".

Chemical Reactions Analysis

The reactivity of naphthoxazole derivatives can be influenced by their molecular structure. The presence of hydrogen bonding and π–π stacking interactions, as observed in some of the compounds studied, may affect the chemical behavior of these molecules . Additionally, the use of copper (I)-catalyzed alkyne–azide cycloaddition reactions (CuAAC) to synthesize related compounds suggests potential pathways for further functionalization of "5-(Naphthalen-2-yl)-1,3-oxazole" .

Physical and Chemical Properties Analysis

Naphthoxazole derivatives exhibit interesting photophysical properties, such as fluorescence with absorption in the range of 296 to 332 nm and emission in the ranges of 368 to 404 nm . These properties are influenced by the molecular structure and the environment, as demonstrated by the sensitivity of the fluorescence to the micro-environment in one study . The physical and chemical properties of "5-(Naphthalen-2-yl)-1,3-oxazole" would likely be similar, with potential applications in areas where fluorescent materials are used.

未来方向

Future research could focus on further exploring the synthetic utility of 2-naphthol, which is a key component of 5-(Naphthalen-2-yl)-1,3-oxazole, for the construction of diverse bioactive heterocyclic scaffolds . This could lead to the rapid synthesis of versatile biologically relevant heterocycles .

属性

IUPAC Name |

5-naphthalen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCSVOKHFBQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460853 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Naphthalen-2-yl)-1,3-oxazole | |

CAS RN |

143659-20-5 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。